Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13705496
InChI: InChI=1S/C13H17NO3/c1-2-17-12(15)7-13(8-16-9-13)10-3-5-11(14)6-4-10/h3-6H,2,7-9,14H2,1H3
SMILES: CCOC(=O)CC1(COC1)C2=CC=C(C=C2)N
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate

CAS No.:

Cat. No.: VC13705496

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate -

Specification

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate
Standard InChI InChI=1S/C13H17NO3/c1-2-17-12(15)7-13(8-16-9-13)10-3-5-11(14)6-4-10/h3-6H,2,7-9,14H2,1H3
Standard InChI Key RCMDDYCFDSCRKH-UHFFFAOYSA-N
SMILES CCOC(=O)CC1(COC1)C2=CC=C(C=C2)N
Canonical SMILES CCOC(=O)CC1(COC1)C2=CC=C(C=C2)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate features a central oxetane ring—a strained four-membered heterocycle containing one oxygen atom. The oxetane’s C3 position is substituted with a 4-aminophenyl group, while the adjacent carbon hosts an ethyl acetate moiety. This arrangement creates a sterically congested core, influencing both reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H17NO3\text{C}_{13}\text{H}_{17}\text{NO}_{3}
Molecular Weight235.28 g/mol
CAS Number1628682-21-2
DensityNot reported
Boiling PointNot reported

The amino group on the phenyl ring enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets, a critical factor in its pharmacological potential.

Synthetic Methodologies

Horner–Wadsworth–Emmons Reaction

A primary synthesis route involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one reacts with methyl-2-(dimethoxyphosphoryl)acetate to form methyl (oxetan-3-ylidene)acetate. Subsequent functionalization introduces the 4-aminophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.

Table 2: Synthesis Conditions and Outcomes

ParameterValue
ReagentsAmmonia, ethanol
Temperature100°C
Time5 hours
Yield100%
Purity (NMR)Confirmed via 1H^1\text{H} NMR

The 1H^1\text{H} NMR spectrum (CDCl3_3) reveals peaks at δ 1.25 (t, 3H, CH3_3), 4.2 (q, 2H, OCH2_2), and 4.5–4.55 (d, 4H, oxetane CH2_2) , confirming structural integrity.

Chemical Reactivity and Functionalization

Oxidation and Reduction

The oxetane ring’s strain (≈24 kcal/mol) makes it susceptible to ring-opening reactions. Oxidation with KMnO4_4 can introduce ketone or carboxylic acid groups, while LiAlH4_4 reduces ester functionalities to alcohols. The 4-aminophenyl group is redox-active, enabling further derivatization:

R-NH2NaNO2/HClR-N2+CuCNR-CN\text{R-NH}_2 \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{R-N}_2^+ \xrightarrow{\text{CuCN}} \text{R-CN}

Stability Under Physiological Conditions

The compound’s half-life in aqueous buffers (pH 7.4) remains unstudied, but analogous oxetanes exhibit moderate stability, degrading via hydrolysis over 24–48 hours.

TargetProposed Interaction
PDE4 EnzymeCompetitive cAMP binding
DNA Topoisomerase IIIntercalation or inhibition
Caspase-3Activation via mitochondrial pathway

Research Gaps and Future Directions

Pharmacokinetic Studies

No in vivo data exist on absorption, distribution, or toxicity. Future work should assess oral bioavailability and blood-brain barrier penetration using rodent models.

Structure-Activity Relationship (SAR) Optimization

Modifying the ethyl acetate group to a bulkier ester (e.g., tert-butyl) could enhance metabolic stability. Similarly, substituting the amino group with electron-withdrawing groups may alter target selectivity.

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